2-[4-(2,2-Dimethoxyethyl)-2,2-dimethylpiperazin-1-yl]ethanol
Description
2-[4-(2,2-Dimethoxyethyl)-2,2-dimethylpiperazin-1-yl]ethanol is a chemical compound with a complex structure that includes a piperazine ring substituted with a 2,2-dimethoxyethyl group and a hydroxyl group
Properties
IUPAC Name |
2-[4-(2,2-dimethoxyethyl)-2,2-dimethylpiperazin-1-yl]ethanol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H26N2O3/c1-12(2)10-13(9-11(16-3)17-4)5-6-14(12)7-8-15/h11,15H,5-10H2,1-4H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SZGDAXIADZTULR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CN(CCN1CCO)CC(OC)OC)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H26N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
246.35 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[4-(2,2-Dimethoxyethyl)-2,2-dimethylpiperazin-1-yl]ethanol typically involves the reaction of 2,2-dimethoxyethylamine with a suitable piperazine derivative. One common method includes the following steps:
Starting Materials: 2,2-Dimethoxyethylamine and a piperazine derivative.
Reaction Conditions: The reaction is usually carried out in an organic solvent such as methanol or ethanol, under reflux conditions.
Catalysts: A base such as sodium hydroxide or potassium carbonate may be used to facilitate the reaction.
Purification: The product is purified by recrystallization or column chromatography to obtain the desired compound in high purity.
Industrial Production Methods
For industrial-scale production, the process may be optimized to increase yield and reduce costs. This can involve:
Continuous Flow Reactors: Using continuous flow reactors to maintain consistent reaction conditions and improve efficiency.
Solvent Recovery: Implementing solvent recovery systems to recycle and reuse solvents, reducing waste and costs.
Automated Systems: Utilizing automated systems for precise control of reaction parameters and monitoring.
Chemical Reactions Analysis
Types of Reactions
2-[4-(2,2-Dimethoxyethyl)-2,2-dimethylpiperazin-1-yl]ethanol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to remove the hydroxyl group, forming a simpler piperazine derivative.
Substitution: The dimethoxyethyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles such as halides (e.g., chloride, bromide) can be used for substitution reactions.
Major Products
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of simpler piperazine derivatives.
Substitution: Formation of new compounds with different functional groups.
Scientific Research Applications
2-[4-(2,2-Dimethoxyethyl)-2,2-dimethylpiperazin-1-yl]ethanol has several scientific research applications:
Pharmaceuticals: It is used as an intermediate in the synthesis of various pharmaceutical compounds, particularly those targeting the central nervous system.
Organic Synthesis: The compound serves as a building block in the synthesis of more complex organic molecules.
Biological Studies: It is used in studies related to enzyme inhibition and receptor binding due to its structural similarity to biologically active molecules.
Industrial Applications: The compound is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-[4-(2,2-Dimethoxyethyl)-2,2-dimethylpiperazin-1-yl]ethanol involves its interaction with specific molecular targets:
Molecular Targets: The compound may interact with enzymes or receptors in the central nervous system, affecting their activity.
Pathways Involved: It can modulate neurotransmitter pathways, potentially influencing mood, cognition, and behavior.
Comparison with Similar Compounds
Similar Compounds
2,2-Dimethoxyethylamine: A simpler compound with similar functional groups but lacking the piperazine ring.
N-Benzyl-2,2-dimethoxyethanamine: Another compound with a similar dimethoxyethyl group but different overall structure.
Uniqueness
2-[4-(2,2-Dimethoxyethyl)-2,2-dimethylpiperazin-1-yl]ethanol is unique due to its combination of a piperazine ring with a dimethoxyethyl group and a hydroxyl group, which imparts specific chemical and biological properties not found in simpler analogs.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
